![molecular formula C16H14N4OS2 B2996590 4-methyl-N-(6-(methylthio)pyridazin-3-yl)-2-phenylthiazole-5-carboxamide CAS No. 1021225-53-5](/img/structure/B2996590.png)
4-methyl-N-(6-(methylthio)pyridazin-3-yl)-2-phenylthiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(6-(methylthio)pyridazin-3-yl)-2-phenylthiazole-5-carboxamide, also known as MPTC, is a chemical compound that has been the subject of much scientific research in recent years. This compound has been found to have a variety of potential applications in the fields of medicine and biology, due to its unique chemical properties and mechanisms of action.
Applications De Recherche Scientifique
Oncology Research
This compound shows promise in the field of oncology, particularly in the treatment of chronic myeloid leukemia (CML) . It has been identified as a potent pan-inhibitor of the BCR-ABL kinase , including the T315I gatekeeper mutant which is resistant to all currently approved agents . The structure-guided design of this compound and its analogs could lead to the development of new therapies for CML patients who are refractory to existing treatments.
Drug Design and Development
The compound’s ability to inhibit specific kinases with high potency makes it a valuable candidate for drug design and development. Its structural features, such as the carbon-carbon triple bond linker, allow it to skirt the increased bulk of certain amino acid side chains, which is crucial in overcoming drug resistance .
Pharmacokinetics Studies
The favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound supports its potential as an effective treatment option. Pharmacokinetics studies can further explore its bioavailability, half-life, and clearance rates to optimize its use in clinical settings .
Propriétés
IUPAC Name |
4-methyl-N-(6-methylsulfanylpyridazin-3-yl)-2-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS2/c1-10-14(23-16(17-10)11-6-4-3-5-7-11)15(21)18-12-8-9-13(22-2)20-19-12/h3-9H,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXUITJWLMJQKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=NN=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(6-(methylthio)pyridazin-3-yl)-2-phenylthiazole-5-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.